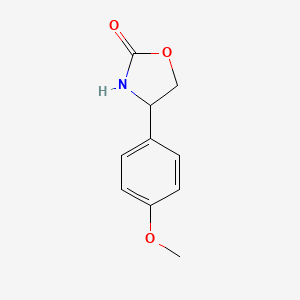

4-(4-Methoxyphenyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO3/c1-13-8-4-2-7(3-5-8)9-6-14-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) |

InChI Key |

TVWMPUHPRMUEMF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2COC(=O)N2 |

Origin of Product |

United States |

Significance of Oxazolidinone Scaffolds in Contemporary Chemical Research

The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen, is a versatile and highly valued scaffold in modern chemical research. rsc.orgnih.govajrconline.org Its significance stems from its prevalence in a wide array of biologically active compounds and its utility as a powerful tool in asymmetric synthesis. rsc.orgresearchgate.net Oxazolidinones can exist as different structural isomers, with the 2-oxazolidinone (B127357) isomer being the most extensively investigated in drug discovery. rsc.orgajrconline.org

In medicinal chemistry, the oxazolidinone motif is recognized as a key pharmacophore. researchgate.net This was prominently highlighted by the discovery and success of Linezolid, the first clinically approved antibacterial agent containing an oxazolidinone ring. rsc.orgnih.gov This has spurred extensive research into oxazolidinone derivatives for a variety of therapeutic areas, including antibacterial, anticancer, anti-inflammatory, and neurological applications. rsc.orgnih.govajrconline.org The structural rigidity and potential for diverse substitution on the oxazolidinone ring allow for fine-tuning of biological activity.

Beyond their therapeutic potential, oxazolidinone scaffolds are indispensable in organic synthesis, particularly as chiral auxiliaries. researchgate.netresearchgate.net These chiral molecules can be temporarily incorporated into a substrate to direct a chemical reaction to proceed with high stereoselectivity, after which the auxiliary can be cleanly removed. This strategy is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is often crucial for their desired biological function. researchgate.net

Overview of Chiral 4 Substituted Oxazolidin 2 Ones As Key Intermediates

Within the broader class of oxazolidinones, chiral 4-substituted derivatives are of paramount importance as key intermediates in asymmetric synthesis. nih.govresearchgate.net The stereocenter at the C4 position of the oxazolidinone ring allows for the effective transfer of chirality during chemical transformations. These compounds are frequently derived from readily available chiral precursors like amino acids, making them accessible and cost-effective building blocks for complex syntheses. nih.govbioorg.org

The utility of chiral 4-substituted oxazolidin-2-ones as chiral auxiliaries has been demonstrated in a multitude of asymmetric reactions, including alkylations, aldol (B89426) condensations, and Diels-Alder reactions. researchgate.netumanitoba.ca By attaching the oxazolidinone auxiliary to a prochiral substrate, one face of the substrate is effectively shielded, forcing the incoming reagent to attack from the less hindered face, thus leading to a single desired stereoisomer. The predictable stereochemical outcomes and the ease of removal of the auxiliary make them highly reliable tools for synthetic chemists. researchgate.net

Furthermore, the substituent at the 4-position can be varied to modulate the steric and electronic properties of the auxiliary, thereby influencing the stereoselectivity of the reaction. This tunability allows for the optimization of reaction conditions for a wide range of substrates. The synthesis of enantiomerically pure 4-substituted 2-oxazolidinones is an active area of research, with methods such as asymmetric hydrogenation of 2-oxazolones being developed to provide efficient access to these valuable intermediates. researchgate.net

Specific Research Focus on 4 4 Methoxyphenyl Oxazolidin 2 One Derivatives and Analogues

Direct Cyclization Strategies for Oxazolidin-2-one Ring Formation

One-Pot Synthetic Protocols for Oxazolidin-2-ones

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods for the synthesis of oxazolidin-2-ones have been developed. For instance, a novel one-pot synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones (urazoles) from aniline (B41778) derivatives has been reported. organic-chemistry.org This three-step sequence, conducted in a single reaction vessel, involves the formation of a carbamate (B1207046) intermediate, followed by reaction with ethyl carbazate (B1233558) to form a semicarbazide, which then cyclizes to the desired urazole. organic-chemistry.org While this example produces a related triazolidinedione, the principles of one-pot cyclization are applicable to oxazolidin-2-one synthesis.

Another one-pot approach involves the reaction of propargylic alcohols with isocyanates. A study demonstrated the synthesis of oxazolidin-2-ones from propargylic alcohols and phenyl isocyanate using silver acetate and N,N-dimethylaminopyridine as catalysts. organic-chemistry.org This tandem cyclization proceeds efficiently, highlighting the utility of one-pot protocols. organic-chemistry.org

Cyclization from Precursors Incorporating the 4-Methoxyphenyl (B3050149) Moiety

The synthesis of this compound can be achieved by the cyclization of precursors that already contain the 4-methoxyphenyl group. An example of this approach involves the reaction of pentafluoroacetophenone with dimethyl oxalate (B1200264) in the presence of sodium methylate to synthesize 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. researchgate.net Although this specific product is not the target compound, the initial step demonstrates the incorporation of a methoxyphenyl group into a precursor suitable for further cyclization reactions. researchgate.net

A more direct route involves the cyclization of amino alcohol precursors. For example, the synthesis of 4,5-disubstituted oxazolidin-2-ones can be achieved through the combination of an asymmetric aldol reaction and a modified Curtius rearrangement, followed by in situ intramolecular ring closure. nih.gov This strategy allows for the efficient and diastereoselective construction of the oxazolidin-2-one motif. nih.gov

Multicomponent Reaction Approaches to Oxazolidinone Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools in organic synthesis. nih.gov They offer high atom economy and allow for the rapid generation of molecular diversity. nih.govnih.gov

Several MCRs have been developed for the synthesis of oxazolidinone-related structures. A modular, one-pot, four-component synthesis of polysubstituted 1,3-oxazolidines has been described, which involves two linked domino processes. nih.govscispace.com Although this method yields oxazolidines rather than oxazolidin-2-ones, it showcases the potential of MCRs in constructing the core ring system.

Another example is the four-component reaction of benzaldehyde (B42025) with malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate (B1235776) to synthesize dihydropyrano[2,3-c]pyrazoles. nih.gov While not directly yielding an oxazolidinone, this illustrates the complexity that can be achieved in a single step using MCRs. The development of MCRs specifically for 4-aryl-oxazolidin-2-ones remains an active area of research.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Both Lewis and Brønsted acids have been employed to facilitate the synthesis of oxazolidin-2-one derivatives.

Lewis Acid-Mediated Cycloadditions for Stereodivergent Access

Lewis acids are effective catalysts for a variety of organic transformations, including cycloaddition reactions. In the context of oxazolidinone synthesis, Lewis acids can promote the formation of the heterocyclic ring with high stereocontrol.

For instance, silver catalysts, acting as π-Lewis acids, have been shown to effectively activate the C≡C triple bond of propargylic alcohols to promote cyclization with isocyanates, leading to oxazolidin-2-ones with high Z-selectivity. organic-chemistry.org The use of a silver acetate and N,N-dimethylaminopyridine combination allows for the synthesis of oxazolidinones in high yields and excellent stereoselectivity. organic-chemistry.org Furthermore, Lewis acid-promoted rearrangements of 1,2-oxazines can provide access to branched amino sugars, demonstrating the power of Lewis acids in controlling stereochemistry in complex systems. nih.gov

Brønsted Acid-Catalyzed Condensations and Cyclizations

Brønsted acids can also catalyze the formation of oxazolidin-2-ones through condensation and cyclization reactions. A tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization has been developed for the synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide. rsc.org This transition-metal-free method provides a convenient route to these structures under mild conditions. rsc.org

Organocatalytic Cascade Reactions for Enantioenriched Oxazolidin-2-ones

Organocatalytic cascade reactions have emerged as a powerful tool for the asymmetric synthesis of complex molecules from simple precursors in a single operation, often with high stereoselectivity. rsc.orgnih.govrsc.org In the context of enantioenriched oxazolidin-2-ones, these reactions offer an efficient route to chiral non-racemic products.

A notable example is the formal asymmetric organocatalytic aminohydroxylation of enones. rsc.orgrsc.org This one-pot reaction proceeds through an aziridination followed by a double SN2-type ring-opening sequence to afford 4,5-disubstituted oxazolidinones in good yields and with excellent stereoselectivities. rsc.orgrsc.org The reaction is typically catalyzed by a chiral organocatalyst, such as a derivative of quinine (B1679958) or hydroquinine, which activates the enone towards nucleophilic attack. rsc.orgrsc.org

The proposed mechanism involves the formation of an activated iminium ion from the enone and the organocatalyst. rsc.org Subsequent nucleophilic attack by an amine source leads to the formation of an aziridine (B145994) intermediate. rsc.org This intermediate then undergoes a double SN2 reaction with a nucleophile, such as iodide, to open the aziridine ring and subsequently form the oxazolidinone ring. rsc.org The stereochemical outcome of the reaction is controlled by the chiral catalyst, which directs the approach of the nucleophiles. rsc.orgyoutube.com

Table 1: Organocatalytic Synthesis of Chiral Oxazolidin-2-ones

| Catalyst | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 9-epi-aminoquinine derivative | (E)-oct-3-en-2-one | (4R,5S)-4-butyl-5-methyloxazolidin-2-one | 75 | >95:5 | 98 |

| Hydroquinine derived squaramide | Pyrazolinone ketimine and γ-hydroxyenone | Spiro[oxazolidine-4,3'-pyrazolin]-2-one | up to 93 | up to >99:1 | up to 98 |

This table presents representative data on the organocatalytic synthesis of chiral oxazolidin-2-ones, highlighting the efficiency and stereoselectivity of these methods.

Palladium-Catalyzed Ring Formations

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to the formation of oxazolidinone rings. nih.govresearchgate.net These methods often involve the intramolecular cyclization of suitable precursors, such as propargylic carbamates or biscarbamates. nih.govmdpi.comdiva-portal.org

One approach involves the palladium-catalyzed oxidative carbonylation of propargylic amines. mdpi.com This auto-tandem catalytic process, utilizing a PdI2/KI system, first leads to the formation of a 2-ynamide intermediate, which then undergoes cyclocarbonylation to yield the oxazolidinone derivative. mdpi.com The reaction can be performed in ionic liquids, allowing for catalyst recycling. mdpi.com

Another strategy is the palladium-catalyzed intramolecular hydroamination of propargylic carbamates. diva-portal.org A heterogeneous catalyst consisting of palladium species immobilized on amino-functionalized siliceous mesocellular foam has been shown to be effective for this transformation, allowing for the synthesis of a variety of 1,3-oxazolidin-2-one derivatives under mild conditions. diva-portal.org

Furthermore, palladium-catalyzed cross-coupling reactions have been utilized to synthesize N-arylated oxazolidinones. researchgate.net For instance, the intermolecular coupling of aryl bromides with oxazolidinones can be achieved using a palladium catalyst, providing a route to compounds with potential antibacterial activity. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of Oxazolidin-2-ones

| Catalyst System | Substrate | Product | Yield (%) |

|---|---|---|---|

| PdI2/KI | Propargylic amine | 2-(2-oxooxazolidin-5-ylidene)-acetamide | Good |

| Pd-II-AmP-MCF | Propargylic carbamate | 1,3-oxazolidin-2-one derivative | High |

| Pd(OAc)2/ligand | Aryl bromide and oxazolidinone | N-aryl oxazolidinone | Good |

This table summarizes various palladium-catalyzed methods for the synthesis of oxazolidin-2-ones, showcasing the diversity of applicable substrates and catalyst systems.

Application of Novel Heterogeneous Catalytic Systems (e.g., Magnetic Nanocatalysts)

The development of novel heterogeneous catalytic systems is driven by the need for more sustainable and efficient chemical processes. Magnetic nanocatalysts, in particular, have garnered attention due to their high surface-to-volume ratio, which can lead to enhanced catalytic activity, and their magnetic properties, which facilitate easy separation and recycling of the catalyst. nih.gov

In the context of heterocyclic compound synthesis, including those with potential anticancer properties, magnetic nanoparticles can serve as effective catalysts. nih.gov For instance, magnetic nanocatalysts composed of iron oxide (Fe2O3) and an organic component have been investigated for their catalytic capabilities. nih.gov These catalysts can be used in various organic transformations, and their magnetic nature simplifies the purification of the final product. nih.gov While specific applications for the direct synthesis of this compound using magnetic nanocatalysts are still emerging, the potential for this technology to provide greener and more efficient synthetic routes is significant.

Functional Group Transformations and Derivatization Strategies

Functional group transformations and derivatization are crucial for expanding the chemical diversity of a core structure like this compound and for preparing analogs with tailored properties. libretexts.orgresearchgate.netactascientific.com These modifications can be used to introduce new functionalities, alter steric or electronic properties, or attach reporter groups for analytical purposes. nih.govrsc.org

Ullmann-Type Arylation of N-Substituted Oxazolidinones

The Ullmann-type reaction is a classic method for the formation of carbon-nitrogen bonds, and it has been adapted for the N-arylation of oxazolidinones. rsc.orgchemrxiv.orgchemrxiv.orgorganic-chemistry.org This copper-catalyzed reaction typically involves the coupling of an oxazolidinone with an aryl halide or a diaryliodonium salt. rsc.orgchemrxiv.orgchemrxiv.orgacs.org

A ligand-free, copper-catalyzed method for the N-arylation of hindered oxazolidinones using diaryliodonium salts has been reported to proceed in good to excellent yields. rsc.orgchemrxiv.orgchemrxiv.org This approach is applicable to a wide range of diaryliodonium salts, including those with steric hindrance. chemrxiv.org Another efficient method involves the sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides under mild conditions. acs.org This one-pot procedure tolerates various functional groups on the aryl iodide. acs.org Furthermore, a highly selective copper-catalyzed Ullmann-type coupling of bromoiodoarenes with oxazolidinones has been developed using a specific phenanthroline-based ligand to minimize side reactions. nih.gov

Table 3: Ullmann-Type N-Arylation of Oxazolidinones

| Arylating Agent | Catalyst System | Oxazolidinone Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Diaryliodonium salt | CuI (ligand-free) | 4-alkyloxazolidinone | N-aryl-4-alkyloxazolidinone | Good to Excellent |

| Aryl iodide | Cu catalyst | Amino alcohol carbamate | N-aryl oxazolidinone | Good |

| Bromoiodoarene | Cu/Me4Phen | Oxazolidinone | N-(bromoaryl)oxazolidinone | High selectivity |

This table illustrates the versatility of Ullmann-type reactions for the N-arylation of oxazolidinones, highlighting different arylating agents and catalytic systems.

Formal Asymmetric Aminohydroxylation Strategies

Formal asymmetric aminohydroxylation represents a powerful strategy for the stereoselective synthesis of vicinal amino alcohols, which are valuable precursors to chiral oxazolidin-2-ones. rsc.orgnih.govrsc.org The Sharpless asymmetric aminohydroxylation is a well-established method for this transformation, and practical modifications have been developed for the one-pot preparation of chiral 4,5-disubstituted oxazolidin-2-ones. nih.gov

This one-pot procedure involves the asymmetric aminohydroxylation of a β-substituted styrene (B11656) derivative, followed by a base-mediated ring closure to form the oxazolidinone. nih.gov The use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) as a commercially available and easy-to-handle substitute for tert-butyl hypochlorite (B82951) has made this method more practical for both small- and large-scale synthesis. nih.gov The resulting oxazolidin-2-ones are obtained in good yields and with high enantioselectivities. nih.gov

Another approach involves an organocatalytic formal asymmetric aminohydroxylation of enones, as previously discussed (see section 2.2.3). rsc.orgrsc.org This method provides direct access to enantioenriched oxazolidinones from readily available starting materials. rsc.org

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules. The synthesis of specific stereoisomers of this compound, a key chiral auxiliary, relies on sophisticated enantioselective and diastereoselective strategies.

The formation of the oxazolidinone ring from a precursor, often a β-amino alcohol, is a critical step where diastereoselectivity can be established. When a chiral starting material is used, the existing stereocenter can influence the creation of a new one during cyclization. This is a form of substrate-controlled diastereoselection. For instance, the cyclization of an enantiomerically pure amino alcohol with a phosgene (B1210022) equivalent can proceed with high diastereoselectivity, dictated by the steric and electronic nature of the substituents on the amino alcohol. nih.gov

In reactions involving the formation of 4,5-disubstituted oxazolidin-2-ones, the relative stereochemistry between the C4 and C5 positions is crucial. One approach to achieve this involves an asymmetric aldol reaction followed by a Curtius rearrangement and subsequent intramolecular cyclization. This method has been shown to proceed with complete retention of the enantiomeric excess and diastereoselectivity established in the initial aldol step. nih.gov The choice of reagents and reaction conditions, such as the solvent, can significantly impact the conversion and yield, with THF often being an effective solvent. nih.gov

Another strategy involves radical addition to β-benzyloxy hydrazones, where a kinetic resolution process can lead to the isolation of a single diastereomer. This occurs through double diastereoselection, where one diastereomeric transition state is significantly lower in energy than the other. nih.gov

Achieving high enantiomeric excess (ee) in the synthesis of this compound and its derivatives is paramount for their effective use as chiral auxiliaries. Several strategies are employed to this end:

Asymmetric Catalysis : This is a highly efficient method for generating chiral molecules. williams.edu For example, the asymmetric hydrogenation of 2-oxazolones catalyzed by a ruthenium(II)-N-heterocyclic carbene (NHC) complex has been developed to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields. rsc.org The steric properties of the substituent at the 4-position can influence the level of enantioinduction, with bulkier groups often leading to higher ee. rsc.org

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products as starting materials. For instance, (S)-4-phenyl-2-oxazolidinone can be synthesized from L-phenylglycine. google.com Similarly, other amino acids can serve as precursors for various 4-substituted oxazolidinones. nih.gov

Resolution : Racemic mixtures of 4-substituted oxazolidinones can be separated into their constituent enantiomers through chiral resolution techniques. This can be achieved using chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by conventional chromatography or crystallization. nih.gov

Substrate-Controlled Synthesis : As mentioned earlier, using an enantiomerically pure starting material can direct the formation of a new stereocenter with high enantioselectivity. nih.gov

The following table summarizes the enantiomeric excess achieved in the synthesis of various 4-substituted oxazolidin-2-ones using a Ru(II)-NHC catalyzed asymmetric hydrogenation method. rsc.org

| Substrate (4-substituent) | Product | Yield (%) | ee (%) |

| 4-Methyl | 4-Methyloxazolidin-2-one | - | Moderate |

| n-Butyl | 4-n-Butyloxazolidin-2-one | - | - |

| Isopropyl | 4-Isopropyloxazolidin-2-one | 95 | 94 |

| Cyclopropyl | 4-Cyclopropyloxazolidin-2-one | 92 | 91 |

| Cyclohexyl | 4-Cyclohexyloxazolidin-2-one | 93 | 92 |

| tert-Butyl | 4-tert-Butyloxazolidin-2-one | 83 | 90 |

| 1-Naphthyl | 4-(1-Naphthyl)oxazolidin-2-one | 99 | 95 |

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.orgwikipedia.orgnih.gov This reaction can be a key step in the synthesis of 4-substituted oxazolidin-2-ones. The process typically involves reacting an alkene with osmium tetroxide in the presence of a chiral quinine ligand, such as (DHQD)₂PHAL or (DHQ)₂PHAL, and a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). organic-chemistry.orgwikipedia.orgalfa-chemistry.com

The general mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic intermediate, which is subsequently hydrolyzed to yield the chiral diol. wikipedia.org The choice of the chiral ligand (AD-mix-α containing (DHQ)₂PHAL or AD-mix-β containing (DHQD)₂PHAL) dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. organic-chemistry.orgwikipedia.org

For the synthesis of 4-substituted oxazolidin-2-ones, a suitable O-allylcarbamate can undergo Sharpless asymmetric dihydroxylation. The resulting diol can then undergo intramolecular cyclization to form the desired oxazolidin-2-one. researchgate.net The 4-methoxybenzoyl group has been shown to be an effective protecting group in this methodology, as it can enhance enantioselectivity through interactions with the catalyst's binding pocket. researchgate.net

The AD reaction is highly versatile and has been successfully applied to a wide range of alkenes, often achieving high yields and enantiomeric excesses. nih.govacsgcipr.org The reaction conditions, including the solvent system and pH, are crucial for optimal results, with the reaction proceeding more rapidly under slightly basic conditions. organic-chemistry.org

The following table provides a mnemonic for predicting the stereochemical outcome of the Sharpless Asymmetric Dihydroxylation based on the substitution pattern of the alkene.

| Alkene Substitution | AD-mix-β (DHQD)₂PHAL | AD-mix-α (DHQ)₂PHAL |

| trans-R₁CH=CHR₂ | Top face attack | Bottom face attack |

| Monosubstituted RCH=CH₂ | Top face attack | Bottom face attack |

| 1,1-Disubstituted R₁R₂C=CH₂ | Top face attack | Bottom face attack |

| cis-R₁CH=CHR₂ | Bottom face attack | Top face attack |

This compound as a Chiral Auxiliary in Asymmetric Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The oxazolidinone framework, particularly derivatives like this compound, has proven to be a highly effective and versatile class of chiral auxiliaries. wikipedia.orgresearchgate.net

The effectiveness of 4-substituted oxazolidinone chiral auxiliaries, often referred to as Evans auxiliaries, stems from several key design principles:

Rigid Conformation : The oxazolidinone ring provides a rigid scaffold that limits conformational flexibility. When an acyl group is attached to the nitrogen atom, chelation with a metal cation (e.g., Li⁺, Na⁺, Mg²⁺) creates a rigid, planar enolate. researchgate.netuwindsor.ca

Steric Hindrance : The substituent at the 4-position of the oxazolidinone ring plays a crucial role in directing the approach of an electrophile. williams.eduwikipedia.org The bulky group effectively blocks one face of the enolate, forcing the electrophile to attack from the less hindered face. researchgate.netuwindsor.ca The 4-(4-methoxyphenyl) group provides significant steric bulk to achieve this facial discrimination.

Predictable Stereochemistry : The combination of the rigid chelated enolate and the steric directing group leads to a highly predictable stereochemical outcome in reactions such as alkylations and aldol condensations. williams.eduyoutube.com

Ease of Removal : After the desired stereocenter has been created, the chiral auxiliary can be cleaved under relatively mild conditions to reveal the chiral product, and the auxiliary can often be recovered and reused. williams.eduwikipedia.org

The N-(R)- or N-(S)-1-phenylethyl group has also been shown to be an efficient chiral auxiliary for inducing asymmetry at the 4- and 5-positions of the 4-oxazolin-2-one ring. nih.gov

The primary function of a chiral auxiliary like this compound is to induce diastereofacial selectivity in reactions involving a prochiral center. This is achieved by creating a diastereomeric transition state where one pathway is significantly favored over the other due to steric interactions.

In the case of an N-acylated this compound, deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) generates a Z-enolate. wikipedia.orguwindsor.ca The metal cation chelates to the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a rigid five-membered ring. uwindsor.ca

This chelation, combined with the steric bulk of the 4-(4-methoxyphenyl) group, effectively blocks the si-face of the enolate. Consequently, an incoming electrophile will preferentially attack the re-face, leading to the formation of a new stereocenter with a predictable configuration. uwindsor.ca This high degree of diastereofacial control is the hallmark of Evans-type oxazolidinone auxiliaries and has been successfully applied to a wide array of asymmetric transformations, including:

Alkylation Reactions : The enolates of N-acyl oxazolidinones undergo highly diastereoselective alkylation with various electrophiles. wikipedia.orgrsc.org

Aldol Reactions : Boron enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with excellent diastereoselectivity. youtube.com

Michael Additions : These auxiliaries can be used to control the stereochemistry of conjugate additions to α,β-unsaturated systems. researchgate.net

Diels-Alder Reactions : The oxazolidinone auxiliary can direct the stereochemical course of [4+2] cycloadditions. wikipedia.org

The predictable and high level of stereochemical control offered by this compound and related auxiliaries has made them invaluable tools in the synthesis of complex, enantiomerically pure molecules. williams.eduwikipedia.org

Comparative Analysis with Established Chiral Auxiliary Systems

The utility of a chiral auxiliary is benchmarked against established systems, with Evans' oxazolidinones being a primary point of comparison. wikipedia.orgsantiago-lab.com The this compound auxiliary, while sharing the fundamental oxazolidinone core with Evans' auxiliaries, presents distinct advantages and differences in stereochemical control.

A significant point of comparison lies in the stereochemical outcome of reactions. For instance, in aldol reactions, the choice of metal enolate can dramatically reverse diastereofacial selectivity. researchgate.net While boron enolates of N-acyl oxazolidinones typically yield syn-aldol products, the use of titanium enolates can favor the formation of the corresponding non-Evans syn or anti-aldol adducts. researchgate.netacs.orgscielo.org.mx This reversal is a powerful tool, allowing for the synthesis of different stereoisomers from a single chiral auxiliary. researchgate.net The 4-substituted oxazolidin-2-ones, including the 4-(4-methoxyphenyl) derivative, have been instrumental in these studies. researchgate.netorgsyn.org

Compared to sulfur-based analogs like thiazolidinethiones, oxazolidinones can exhibit different reactivity profiles. For example, in Michael additions, the use of an N-crotonyl oxazolidinone as the Michael acceptor with a thiazolidinethione nucleophile proceeds cleanly, whereas a reaction between an N-crotonyl oxazolidinethione and a thiazolidinethione can lead to a complex mixture due to trans-acylation. scielo.org.mx

Furthermore, the development of polymer-supported and fluorous-tagged oxazolidinone auxiliaries, including those derived from tyrosine (a precursor to 4-(4-hydroxyphenyl)oxazolidin-2-one), aims to simplify purification and recovery, addressing a common drawback of stoichiometric chiral auxiliaries. bath.ac.ukumanitoba.ca These strategies make the process more efficient and cost-effective, particularly in large-scale synthesis. wikipedia.orgbath.ac.uk

The table below summarizes a comparative overview of different chiral auxiliary systems.

| Chiral Auxiliary System | Key Features | Advantages | Limitations |

| This compound | Phenyl group with a methoxy (B1213986) substituent provides specific electronic and steric influence. | Can offer high diastereoselectivity; potential for unique stereochemical outcomes compared to other auxiliaries. | May require specific reaction conditions to achieve optimal selectivity. |

| Evans' Oxazolidinones (e.g., from Valine or Phenylalanine) | Widely studied and versatile; well-established models for predicting stereoselectivity. wikipedia.orgsantiago-lab.com | High diastereoselectivity in a variety of reactions (aldol, alkylation); predictable outcomes. wikipedia.org | Can be expensive; removal of the auxiliary adds steps to the synthesis. wikipedia.org |

| Camphorsultam | Rigid bicyclic structure provides excellent stereocontrol. | Often gives higher diastereoselectivity than oxazolidinones in certain reactions. wikipedia.org | Can be more expensive and less readily available than some oxazolidinone precursors. |

| Sulfur-based Auxiliaries (e.g., Thiazolidinethiones) | Thiocarbonyl group influences reactivity and selectivity. scielo.org.mx | Effective in specific reactions like syn-acetyl aldol condensations; can provide complementary selectivity to oxazolidinones. scielo.org.mx | Can be susceptible to side reactions like trans-acylation. scielo.org.mx |

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric Mannich Reactions Involving this compound

The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino acids and their derivatives, which are important structural motifs in many biologically active compounds. wustl.edugoogle.com The use of chiral oxazolidinone auxiliaries, such as this compound, has been explored to control the stereochemistry of these transformations.

In a typical Mannich-type reaction, an enolate adds to an imine. By attaching a chiral oxazolidinone to the enolate component, the facial selectivity of the approach to the imine is controlled, leading to the formation of a specific diastereomer. Research has shown that high diastereoselectivity can be achieved in the Mannich reaction of β-dicarbonyl compounds with imines using organocatalysts, where the products precipitate as a single diastereomer. nih.gov

The resulting Mannich adducts, containing the oxazolidinone auxiliary, can be further elaborated. For example, diastereoselective reduction of the keto group can lead to the formation of chiral amino alcohols. nih.gov Subsequent cleavage of the auxiliary yields the desired enantioenriched β-amino ketone or acid derivative. mun.caacs.org

The table below presents data on the diastereoselectivity of Mannich reactions using various catalysts and substrates.

| Catalyst/Auxiliary | Nucleophile | Electrophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphinoyl-Aziridines | Hydroxyacetone | Aromatic Aldehydes/p-Anisidine | Up to 95:5 | Up to 98% | mdpi.com |

| (S,S)-Takemoto Catalyst | α,β-Unsaturated β´-ketoesters | N-carbamoyl imines | - | High | mun.ca |

| Anion-Binding Catalysis | Silyl ketene (B1206846) acetal | N-Acylimino Esters | - | High | acs.org |

Enantioselective Aldol Reactions with Oxazolidinone Auxiliaries

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov The use of chiral oxazolidinone auxiliaries, including derivatives like this compound, has revolutionized the field by enabling highly stereoselective aldol additions. wikipedia.orgresearchgate.net

The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate and the nature of the Lewis acid used. stackexchange.commsu.edu Typically, the formation of (Z)-enolates from N-acyl oxazolidinones, followed by reaction with an aldehyde, proceeds through a Zimmerman-Traxler-type transition state to afford the syn-aldol adduct with high diastereoselectivity. wikipedia.orgstackexchange.com

A key advantage of using oxazolidinone auxiliaries is the ability to tune the diastereoselectivity by changing the metal enolate. For instance, while boron enolates of N-propionyl oxazolidinones give syn-aldol products, the corresponding titanium enolates can be manipulated to produce either syn or non-Evans syn adducts with high selectivity. researchgate.netacs.orgrsc.org This is achieved by controlling the stoichiometry of the titanium tetrachloride and the choice of amine base. researchgate.net This flexibility allows access to a wider range of stereoisomers from a single chiral starting material. researchgate.net

The following table summarizes the diastereoselectivity of aldol reactions under different conditions.

| N-Acyl Oxazolidinone | Enolate Type | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |

| N-Propionyl-4-isopropyl-2-oxazolidinone | Boron | Representative Aldehydes | High for syn | researchgate.net |

| N-Propionyl-4-isopropyl-2-oxazolidinone | Titanium | Representative Aldehydes | High for syn (chelation control) | researchgate.net |

| D-Mannitol-derived N-acyloxazolidin-2-one | Titanium (1.1 equiv. TiCl4, i-Pr2NEt) | Isobutyraldehyde | 98:2 (Evans syn) | researchgate.net |

| D-Mannitol-derived N-acyloxazolidin-2-one | Titanium (2.2 equiv. TiCl4, Et3N) | Isobutyraldehyde | 2:98 (non-Evans syn) | researchgate.net |

Stereoselective Cycloaddition Reactions (e.g., [4+1] Annulation)

Chiral oxazolidinones, including this compound, have proven to be effective stereodirecting groups in various cycloaddition reactions. nih.gov These reactions are crucial for the construction of cyclic systems with defined stereochemistry.

In [4+3] cycloadditions of oxyallyls with furans, the use of a 4-phenyloxazolidinone auxiliary resulted in good diastereoselectivity, which was further enhanced by the addition of a Lewis acid like zinc chloride. nih.gov Interestingly, the stereoinduction in these reactions is not solely governed by steric hindrance. Instead, stabilizing CH–π interactions between the furan (B31954) and the phenyl group of the auxiliary can favor reaction at the more sterically crowded face. nih.gov Replacing the phenyl group with a non-aromatic substituent like isopropyl eliminates this interaction and can lead to the opposite diastereomer as the major product. nih.gov

Another important application is in [4+1] annulation reactions for the synthesis of isoindolinones bearing both central and axial chirality. nih.gov In these reactions, a chiral phosphoric acid catalyzes the atroposelective reaction of ketoaldehydes with 1H-indol-1-amines. The chiral catalyst controls the enantioselectivity of the cyclization step, leading to products with high diastereo- and enantioselectivity. nih.gov

The table below provides examples of diastereoselectivity in cycloaddition reactions using chiral auxiliaries.

| Reaction Type | Chiral Auxiliary/Catalyst | Substrates | Diastereomeric Ratio (dr) | Reference |

| [4+3] Cycloaddition | 4-Phenyloxazolidinone | Oxyallyl and Furan | 82:18 | nih.gov |

| [4+3] Cycloaddition | 4-Phenyloxazolidinone with ZnCl2 | Oxyallyl and Furan | ≥96:4 | nih.gov |

| [4+1] Annulation | Chiral Phosphoric Acid | Ketoaldehydes and 1H-indol-1-amines | High | nih.gov |

Mechanistic Investigations of Reactions Involving 4 4 Methoxyphenyl Oxazolidin 2 One

Elucidation of Reaction Pathways for Oxazolidinone Formation

The formation of the oxazolidinone ring system can be achieved through various strategic approaches, primarily categorized into intramolecular cyclizations and intermolecular condensations or annulations.

Intramolecular cyclization is a powerful strategy for constructing the 4-(4-Methoxyphenyl)oxazolidin-2-one core, typically involving a precursor that already contains the key atoms of the final ring. A notable pathway combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. nih.gov This approach allows for the stereoselective construction of the molecule.

The process begins with an asymmetric aldol reaction to create a β-hydroxy amide or a related chiral intermediate. This intermediate is then converted into an acyl azide (B81097). The acyl azide subsequently undergoes a Curtius rearrangement upon heating, yielding an isocyanate. This highly reactive isocyanate is not isolated but immediately trapped intramolecularly by the nearby hydroxyl group, leading to the formation of the five-membered oxazolidinone ring in a tandem fashion. nih.gov The stereochemistry established in the initial aldol step is effectively transferred to the final product.

Table 1: Key Stages of Intramolecular Cyclization via Curtius Rearrangement

| Stage | Description | Key Intermediate |

|---|---|---|

| Asymmetric Aldol Reaction | Establishes the core stereochemistry, creating a β-hydroxy carbonyl derivative. | β-Hydroxy amide/ester |

| Acyl Azide Formation | The carboxylic acid derivative is converted to an acyl azide, often using reagents like diphenylphosphoryl azide (DPPA) or trimethylsilyl (B98337) azide (TMSN₃). nih.gov | Acyl azide |

| Curtius Rearrangement | Thermal or photochemical rearrangement of the acyl azide to an isocyanate with loss of dinitrogen gas. | Isocyanate |

| Intramolecular Cyclization | The pendant hydroxyl group attacks the isocyanate carbon, leading to ring closure and formation of the oxazolidinone. nih.gov | this compound |

Intermolecular reactions involve the coming together of two or more separate molecules to form the oxazolidinone structure.

Condensation Mechanisms: A common intermolecular route is the condensation of a 2-amino-1-(4-methoxyphenyl)ethanol (B43869) derivative with a carbonyl-donating reagent. Reagents like phosgene (B1210022), triphosgene, or chloroformates react with the amino alcohol in the presence of a base. The mechanism involves the initial formation of a carbamate (B1207046) from the alcohol and the carbonyl source, followed by an intramolecular SN2 reaction where the nitrogen atom displaces a leaving group (e.g., chloride) to close the ring. Alternatively, reaction with urea (B33335) under heating can also yield the oxazolidinone. organic-chemistry.org

Annulation Mechanisms: Annulation, or ring-forming, reactions can also be intermolecular. A prominent example is the metal-free catalytic enantioselective oxyamination of an alkene. organic-chemistry.org In this scenario, an alkene such as 4-methoxystyrene (B147599) can react with an N-carbamate source, which acts as a bifunctional N,O-nucleophile. The reaction is promoted by a chiral catalyst that facilitates the stereoselective addition of the nitrogen and oxygen atoms across the double bond in a single concerted or stepwise process, directly constructing the oxazolidinone ring. organic-chemistry.org

Table 2: Comparison of Intermolecular Formation Mechanisms

| Mechanism Type | Reactants | Key Features |

|---|---|---|

| Condensation | 2-Amino-1-(4-methoxyphenyl)ethanol + Carbonyl Source (e.g., phosgene, urea) | Stepwise process: carbamate/urea formation followed by intramolecular cyclization. organic-chemistry.org |

| Annulation (Oxyamination) | 4-Methoxystyrene + N,O-Nucleophile (e.g., N-(fluorosulfonyl)carbamate) | Direct formation of the ring by addition across a C=C double bond, often catalyzed. organic-chemistry.org |

Catalytic Cycle Analysis in Asymmetric Transformations

In many applications, this compound or its derivatives act as chiral auxiliaries or are the products of asymmetric catalytic reactions. Understanding the catalytic cycle is key to rational catalyst design and reaction optimization.

Organocatalysis utilizes small, chiral organic molecules to accelerate reactions enantioselectively. mdpi.comnih.gov Bifunctional catalysts, such as those based on thiourea (B124793) or cinchona alkaloids, are particularly effective. beilstein-journals.org

A proposed mechanism often involves a dual activation strategy. For instance, in a Michael addition leading to a precursor for the oxazolidinone, a bifunctional thiourea catalyst can activate both reaction partners simultaneously. The thiourea moiety activates the electrophile (e.g., an α,β-unsaturated ketone) through hydrogen bonding, lowering its LUMO and making it more susceptible to attack. Concurrently, a basic group on the catalyst (e.g., a tertiary amine) deprotonates the nucleophile, increasing its reactivity. beilstein-journals.org This dual activation occurs within a well-defined chiral pocket, guiding the nucleophile to attack one face of the electrophile, thus ensuring high enantioselectivity. After the C-C bond formation, the product dissociates, and the catalyst enters the next cycle.

Both Lewis and Brønsted acids are widely used to catalyze reactions involving oxazolidinone synthesis or its use as a chiral auxiliary. researchgate.netnih.gov

Lewis Acid Catalysis: Lewis acids, typically metal-based (e.g., FeCl₃, Cu(OTf)₂), function by accepting an electron pair. nih.gov In the context of oxazolidinone synthesis, a Lewis acid can coordinate to an epoxide. This coordination polarizes the C-O bonds, activating the epoxide for a regioselective ring-opening attack by a nucleophile, such as the nitrogen atom of a carbamate. This strategy is central to synthesizing oxazolidinones from epoxides and isocyanates or CO₂. researchgate.net

Brønsted Acid Catalysis: Brønsted acids catalyze reactions by donating a proton. nih.govnih.gov In the formation of oxazolidinones from amino alcohol derivatives, a Brønsted acid can protonate the hydroxyl group of an intermediate, converting it into a better leaving group (H₂O) and facilitating ring closure. In other cases, it can activate a carbonyl group by protonation, making it more electrophilic and promoting cyclization. rsc.org In some advanced systems, Lewis and Brønsted acids can work cooperatively to achieve transformations not possible with either alone. rsc.org

Table 3: Role of Acid Catalysts in Oxazolidinone-Related Reactions

| Catalyst Type | Mode of Action | Example Application |

|---|---|---|

| Lewis Acid | Electron pair acceptor; activates electrophiles (e.g., epoxides, carbonyls). researchgate.net | Ring-opening of an epoxide derived from 4-methoxystyrene with a carbamate. |

| Brønsted Acid | Proton donor; activates functional groups by protonation. nih.gov | Catalyzing the intramolecular cyclization of a 2-amino-1-(4-methoxyphenyl)ethanol carbamate. |

Isotope labeling is a powerful tool for probing reaction mechanisms by tracking the fate of atoms and determining which bond-breaking or bond-forming steps are rate-limiting. researchgate.net

One common technique is the determination of the kinetic isotope effect (KIE). This involves replacing an atom at a key position with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. For example, if a proposed mechanism involves the cleavage of a C-H bond at the benzylic position of the 4-methoxyphenyl (B3050149) group in the rate-determining step, replacing this hydrogen with deuterium (B1214612) would lead to a significantly slower reaction (a KIE > 1). researchgate.net Observing a substantial KIE would provide strong evidence that this C-H bond cleavage is indeed part of the rate-limiting step of the catalytic cycle. Conversely, if no significant change in rate is observed, that step can be ruled out as rate-determining. This method provides unambiguous evidence that can distinguish between competing mechanistic pathways. researchgate.netresearchgate.net

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms for the synthesis and transformation of this compound and its derivatives relies heavily on the identification and characterization of transient reactive intermediates. These short-lived species are often not directly observable in the final product mixture but are crucial in dictating the reaction pathway and stereochemical outcome. Researchers have employed a combination of spectroscopic techniques, kinetic studies, and trapping experiments to gain insight into these fleeting molecules.

In the synthesis of substituted oxazolidin-2-ones, including those with a 4-methoxyphenyl group, various intermediates have been proposed and, in some cases, identified. For instance, in multicomponent reactions catalyzed by copper, mechanistic studies involving operando Fourier-transform infrared (FTIR) spectroscopy and multi-nuclear nuclear magnetic resonance (NMR) have been instrumental. researchgate.net These investigations have pointed to the formation of propargylamine (B41283) and carbamate intermediates en route to the oxazolidinone ring. researchgate.net The plausible involvement of multi-metallic catalytic intermediates has also been suggested, with some copper(I) coordination complexes being identified through X-ray diffraction analysis. researchgate.net

One notable synthetic route that provides clear evidence for a specific reactive intermediate is the tandem asymmetric aldol reaction followed by a Curtius rearrangement. This method has been used to produce a range of 4,5-disubstituted oxazolidin-2-ones, including derivatives with a p-methoxyphenyl group. nih.gov The proposed mechanism for this transformation proceeds through a distinct acyl azide intermediate . nih.gov This intermediate is formed from a β-hydroxy carbonyl substrate and subsequently undergoes the Curtius rearrangement and intramolecular ring closure to yield the final oxazolidin-2-one product. nih.gov

| Reaction Type | Proposed Intermediate | Method of Identification/Characterization | Reference |

|---|---|---|---|

| Copper-Catalyzed Four-Component Reaction | Propargylamine | Operando FTIR, Multi-nuclear NMR | researchgate.net |

| Copper-Catalyzed Four-Component Reaction | Carbamate | Operando FTIR, Multi-nuclear NMR | researchgate.net |

| Copper-Catalyzed Four-Component Reaction | Cu(I) Coordination Complex | X-ray Diffraction | researchgate.net |

| Asymmetric Aldol/Curtius Rearrangement | Acyl Azide | Mechanistic Proposal | nih.gov |

In the synthesis of the closely related compound, 2-imino-3-(4-methoxyphenyl)oxazolidin-4-one, the starting material 2-chloro-N-(4-methoxyphenyl)acetamide is cyclized with potassium cyanate. researchgate.net The structural elucidation of the final product and, by extension, the precursors, was accomplished using a suite of spectroscopic techniques. researchgate.net Infrared (IR) spectroscopy, proton NMR (¹H NMR), and carbon-13 NMR (¹³C NMR) were all employed to confirm the structures. researchgate.net Key spectral data supporting the formation of the oxazolidinone ring system in the final product included characteristic signals in the ¹³C NMR spectrum around 160 ppm for the carbonyl carbon and approximately 76 ppm for the methylene (B1212753) carbon (C5) of the ring. researchgate.net ¹H NMR analysis showed signals for the methylene protons of the ring around δ 3.8 ppm. researchgate.net While these data primarily characterize the final product, they provide inferential support for the structure of the immediate precursor intermediates. researchgate.net

| Technique | Observed Signal/Region | Assignment | Reference |

|---|---|---|---|

| ¹³C NMR | ~160 ppm | Carbonyl Carbon (C=O) | researchgate.net |

| ¹³C NMR | ~76 ppm | Methylene Carbon (-CH₂-) in ring | researchgate.net |

| ¹H NMR | ~3.8 ppm | Methylene Protons (-CH₂-) in ring | researchgate.net |

The comprehensive characterization of these reactive intermediates is an ongoing area of research. The development of advanced, time-resolved spectroscopic techniques and computational modeling continues to provide deeper insights into the precise mechanistic steps involved in reactions of this compound.

Derivatization and Chemical Transformations of the 4 4 Methoxyphenyl Oxazolidin 2 One Scaffold

Modification of the Nitrogen Atom of the Oxazolidin-2-one Ring

The nitrogen atom of the oxazolidin-2-one ring is a key site for introducing structural diversity. N-alkylation, N-arylation, and N-functionalization with sulfamoyl groups are common strategies to modify this position.

N-Alkylation and N-Arylation Reactions (e.g., Ullmann-Type Arylation)

N-alkylation of oxazolidinones can be achieved under anhydrous and mild conditions. lookchem.com For instance, the use of tetrabutylammonium (B224687) iodide as a catalyst and potassium tert-butoxide as a base facilitates the selective N-alkylation of 4-alkoxy-2-pyridones, a related class of compounds. lookchem.com This method holds promise for the N-alkylation of 4-(4-methoxyphenyl)oxazolidin-2-one, allowing for the introduction of various alkyl groups. Microwave-assisted synthesis has also emerged as a time-efficient and greener approach for N-alkylation reactions. thieme-connect.de

N-arylation of oxazolidinones is often accomplished through Ullmann-type coupling reactions. organic-chemistry.orgnih.gov These copper-catalyzed reactions enable the formation of a C-N bond between the oxazolidinone nitrogen and an aryl halide. organic-chemistry.orgnih.gov The classic Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls. researchgate.net However, Ullmann-type reactions have been adapted for the N-arylation of various nitrogen-containing heterocycles, including oxazolidinones. organic-chemistry.orgresearchgate.net A highly selective copper-catalyzed Ullmann-type coupling of oxazolidinones with bromoiodoarenes has been developed using 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4Phen) as a ligand. nih.gov This method minimizes side reactions and provides the desired N-aryl oxazolidinones in high selectivity. nih.gov The reaction conditions typically involve an inexpensive copper(I) iodide catalyst. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, base (e.g., potassium tert-butoxide), catalyst (e.g., tetrabutylammonium iodide), anhydrous solvent. lookchem.com | N-Alkyloxazolidinone |

| N-Arylation (Ullmann-Type) | Aryl halide (typically iodide or bromide), copper catalyst (e.g., CuI), ligand (e.g., Me4Phen), base, solvent. nih.govnih.gov | N-Aryloxazolidinone |

N-Functionalization with Sulfamoyl Groups

The introduction of a sulfamoyl group onto the nitrogen atom of the oxazolidinone ring is another important modification. This functionalization can be achieved by reacting the oxazolidinone with a sulfamoyl chloride. The synthesis of the required sulfamoyl chloride, such as (4-methoxyphenyl)sulfamoyl chloride, can be accomplished by treating the corresponding sulfamic acid with a chlorinating agent like phosphorus pentachloride. orgsyn.org The resulting sulfamoyl chloride can then be coupled with the oxazolidinone to yield the N-sulfamoylated product. This approach has been utilized in the development of potent steroid sulfatase (STS) inhibitors based on sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives. nih.gov

Functionalization at Peripheral Positions of the Oxazolidinone Ring (e.g., C-5)

Besides the nitrogen atom, the carbon atoms of the oxazolidinone ring, particularly the C-5 position, offer opportunities for further functionalization.

Introduction of Azidomethyl Substituents

The introduction of an azidomethyl group at the C-5 position of the oxazolidinone ring can be a valuable transformation for synthesizing compounds with potential biological activity. While specific examples for this compound are not detailed in the provided results, the general strategy would likely involve the conversion of a C-5 hydroxymethyl group to an azidomethyl group. This can be achieved through a two-step process: activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an azide (B81097) salt, such as sodium azide.

Conversion to Urea (B33335) and Carbamate (B1207046) Analogues

The oxazolidinone ring can serve as a precursor for the synthesis of urea and carbamate analogues.

Urea Analogues: The conversion of amines to monosubstituted ureas can be accomplished through a two-step procedure using a reagent like 4-nitrophenyl-N-benzylcarbamate. bioorganic-chemistry.com This method is versatile and can be applied to various amines. bioorganic-chemistry.com Another approach involves the reaction of an amine with an isocyanate. For instance, N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea was synthesized by heating 2-amino-5-nitrothiazole (B118965) with 4-methoxyphenyl (B3050149) isocyanate. nih.gov The direct synthesis of ureas from amines can also be achieved using reagents like phenyl chloroformate to form a carbamate intermediate, which is then reacted with another amine. mdpi.com The synthesis of 2-oxazolidinones from urea and epoxides under solvent-free conditions has also been reported, highlighting the versatility of urea in heterocyclic synthesis. rsc.orgresearchgate.net

Carbamate Analogues: Carbamates can be synthesized by reacting an alcohol or amine with a chloroformate or an activated carbonate. nih.gov For example, phenyl (2-(1H-pyrrole-2-carbonyl)phenyl)carbamate was prepared by reacting (2-aminophenyl)(1H-pyrrol-2-yl)methanone with phenyl chloroformate. mdpi.com The synthesis of steroidal carbamates has been achieved by condensing hydroxysteroids with phenyl isocyanate. nih.gov

| Analogue | Synthetic Strategy | Key Reagents |

| Urea | Reaction of an amine with an isocyanate or a carbamate. bioorganic-chemistry.comnih.gov | Isocyanates, Chloroformates |

| Carbamate | Reaction of an alcohol or amine with a chloroformate or activated carbonate. mdpi.comnih.gov | Chloroformates, Isocyanates |

Acetylation and Other Acylations

Acylation reactions, particularly acetylation, can be performed on the this compound scaffold, typically at the nitrogen atom if it is unsubstituted. N-acylation of oxazolidinones is a common method to introduce various acyl groups. sciforum.net These reactions are often carried out using acid anhydrides or acid chlorides in the presence of a base or a catalyst. sciforum.net For example, the N-acylation of carbamates and oxazolidinones can be catalyzed by heteropolyacids under solvent-free conditions. sciforum.net The acylation of anisole, a related methoxyphenyl compound, has been extensively studied in Friedel-Crafts reactions to produce methoxyacetophenone isomers. scirp.org While this reaction occurs on the aromatic ring rather than the oxazolidinone, it demonstrates the reactivity of the methoxyphenyl group towards acylation. The synthesis of N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives involves an acetylation step, showcasing a common transformation in medicinal chemistry. nih.gov

Regioselective and Stereoselective Derivatization Strategies

The derivatization of the this compound scaffold is centered on its use as a chiral auxiliary to direct the formation of new stereocenters. The primary point of derivatization is the nitrogen atom of the oxazolidinone ring, which is typically acylated. This N-acylation is a regioselective process, as the nitrogen is the most nucleophilic site. Following N-acylation, the chiral environment provided by the 4-(4-methoxyphenyl) group influences the stereochemical course of subsequent reactions on the appended acyl group.

The stereoselectivity of these reactions is governed by the formation of a rigid chelated intermediate, typically a metal enolate. The bulky 4-(4-methoxyphenyl) substituent sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered face. This leads to the preferential formation of one diastereomer over the other.

Common stereoselective derivatization strategies include:

Asymmetric Alkylation: The N-acylated oxazolidinone can be deprotonated at the α-carbon of the acyl group to form a chiral enolate. Subsequent reaction with an alkyl halide results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. The stereochemical outcome is dictated by the approach of the electrophile from the face opposite to the sterically demanding 4-(4-methoxyphenyl) group.

Asymmetric Aldol (B89426) Reactions: Chiral N-acetyl or N-propionyl oxazolidinones are widely used in asymmetric aldol condensations. Formation of a boron or titanium enolate, followed by reaction with an aldehyde, yields β-hydroxy carbonyl compounds with two new stereocenters. The facial selectivity is controlled by the chiral auxiliary, leading to the formation of specific syn- or anti-diastereomers depending on the reaction conditions and the nature of the enolate. For instance, (Z)-enolates, typically formed with dibutylboron triflate, generally lead to syn-aldol products.

Asymmetric Conjugate Additions: N-enoyl derivatives of this compound can undergo highly diastereoselective 1,4-conjugate additions (Michael additions). The chiral auxiliary directs the approach of the nucleophile, leading to the formation of a new stereocenter at the β-position of the original enoyl system.

The following tables provide illustrative data on the types of regioselective and stereoselective derivatizations that can be achieved using chiral oxazolidinone auxiliaries. While specific data for the 4-(4-methoxyphenyl) derivative is limited in readily available literature, the data presented for analogous 4-substituted oxazolidinones demonstrates the general principles and high levels of stereocontrol achievable.

Table 1: Illustrative Asymmetric Alkylation of N-Propionyl Oxazolidinone Auxiliaries

| Entry | Electrophile (R-X) | Base | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | LDA | N-(2-Benzylpropionyl)oxazolidinone | 92 | >99:1 |

| 2 | Allyl iodide | NaHMDS | N-(2-Allylpropionyl)oxazolidinone | 89 | 98:2 |

| 3 | Methyl iodide | LHMDS | N-(2-Methylpropionyl)oxazolidinone | 95 | 97:3 |

This table presents representative data for asymmetric alkylations using chiral oxazolidinone auxiliaries. The specific substrate is an N-propionyl derivative of a generic 4-substituted oxazolidinone.

Table 2: Illustrative Asymmetric Aldol Reaction of N-Acetyl Oxazolidinone Auxiliaries

| Entry | Aldehyde (RCHO) | Lewis Acid | Product (β-Hydroxy Ketone) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde (B42025) | Bu₂BOTf | N-(3-Hydroxy-2-methyl-3-phenylpropanoyl)oxazolidinone | 85 | 99:1 |

| 2 | Isobutyraldehyde | TiCl₄ | N-(3-Hydroxy-2,4-dimethylpentanoyl)oxazolidinone | 88 | 95:5 |

| 3 | Acetaldehyde | Sn(OTf)₂ | N-(3-Hydroxy-2-methylbutanoyl)oxazolidinone | 82 | 97:3 |

This table presents representative data for asymmetric aldol reactions using N-acetyl oxazolidinone auxiliaries. The diastereoselectivity is typically high for the syn-adduct when using boron enolates.

The derivatization of the this compound scaffold through these regioselective and stereoselective strategies provides a powerful tool for the construction of complex chiral molecules. The predictable stereochemical outcomes and the ability to cleave the auxiliary under mild conditions make it a valuable component in the synthetic chemist's toolbox.

Theoretical and Computational Studies of 4 4 Methoxyphenyl Oxazolidin 2 One and Its Derivatives

Density Functional Theory (DFT) Applications for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of oxazolidinone derivatives.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(4-methoxyphenyl)oxazolidin-2-one, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Conformational analysis of the oxazolidinone ring reveals its non-planar nature, typically adopting an envelope or twisted conformation. youtube.com The orientation of the 4-methoxyphenyl (B3050149) substituent relative to the oxazolidinone ring is also a key aspect of its conformational space. The rotational barrier around the single bond connecting the phenyl ring and the oxazolidinone core can be calculated to identify the most stable conformers. These studies are crucial as the biological activity of a molecule is often linked to its preferred conformation.

Table 1: Exemplary Optimized Geometrical Parameters of a Substituted Oxazolidinone Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | O=C-N | 125.0 |

| C-N | 1.38 | C-N-C | 115.0 |

| C-O (ring) | 1.45 | N-C-C | 109.0 |

| C-C (ring) | 1.54 | C-O-C | 110.0 |

| C-C (aryl) | 1.39 (avg) | C-C-C (aryl) | 120.0 (avg) |

Note: This table is illustrative and represents typical data obtained from DFT calculations on similar structures. Actual values for this compound would require a specific computational study.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) using a color spectrum, typically from red to blue.

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the carbonyl oxygen atom of the oxazolidinone ring and the oxygen atom of the methoxy (B1213986) group, indicating these are the primary sites for electrophilic interaction. nih.gov The hydrogen atoms of the phenyl ring and the N-H group of the oxazolidinone would exhibit positive potential (blue), making them susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is often centered on the oxazolidinone ring, particularly the carbonyl group.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Oxazolidinone

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This table provides an example of FMO data. The exact values for this compound would be determined through specific DFT calculations.

Reactivity and Selectivity Predictions through Computational Parameters

DFT calculations can provide a range of quantum chemical parameters that help in quantifying the reactivity and selectivity of a molecule.

Chemical Reactivity Indices (Electronegativity, Chemical Hardness, Chemical Softness, Electrophilicity Index)

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. researchgate.netasrjetsjournal.orgscielo.org.mx

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the ease of electron cloud polarization.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).

These indices are invaluable for comparing the reactivity of different derivatives of this compound and for predicting their behavior in chemical reactions. nih.gov

Table 3: Representative Chemical Reactivity Indices

| Parameter | Value (eV) |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.79 |

Note: These values are illustrative and derived from the example FMO energies in Table 2.

Intermolecular Interactions and Complex Formation

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing, as well as its interactions with biological targets. nih.govias.ac.in Computational methods can be used to analyze and quantify these non-covalent interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov

For this compound, the presence of a hydrogen bond donor (N-H) and acceptors (C=O and the methoxy oxygen) allows for the formation of hydrogen-bonded networks in the solid state. ias.ac.in The aromatic methoxyphenyl ring can also participate in π-π stacking interactions with neighboring molecules. nih.gov

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov It provides a graphical representation of the regions of close contact between molecules, highlighting the dominant intermolecular interactions. By calculating the interaction energies between molecular pairs, the stability of different packing motifs can be assessed. mdpi.com These studies are vital for understanding polymorphism and for designing crystalline materials with desired properties.

Study of Charge Transfer Complexes of N-(4-Methoxyphenyl)-2-oxooxazolidine-3-sulfonamide

A significant area of theoretical investigation has been the formation of charge-transfer (CT) complexes involving derivatives of this compound. A notable study focused on the CT complex formed between the electron donor N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide (SOZ) and the electron acceptor picric acid (PiOH). ikm.org.myresearchgate.net The formation of this complex was studied in both dichloromethane (B109758) and chloroform (B151607) solutions using UV-vis spectrophotometry, revealing a 1:1 stoichiometric ratio between the donor and acceptor. ikm.org.myresearchgate.net

The interaction between SOZ and PiOH resulted in the appearance of a new absorption band in the visible region of the spectrum, which is characteristic of CT complex formation. ikm.org.my Spectrophotometric titrations in chloroform, for instance, showed that with the addition of PiOH to a solution of SOZ, the absorbance at the original peak of SOZ (334 nm) increased, and a new band emerged at 408 nm. ikm.org.my The presence of two isosbestic points at 308 nm and 369 nm further confirmed the equilibrium between the free components and the CT complex. ikm.org.my

Experimental findings were substantiated by DFT and Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311G(d,p) level of theory. ikm.org.myresearchgate.net These calculations were used to optimize the geometries of SOZ, PiOH, and the resulting CT complex, and to simulate their UV-visible and IR spectra. The theoretical spectra showed good agreement with the experimental data. ikm.org.my

Various spectroscopic and thermodynamic parameters for the SOZ-PiOH CT complex were determined in different solvents, highlighting the influence of solvent polarity on the stability and electronic properties of the complex.

| Parameter | Chloroform | Dichloromethane |

| λCT (nm) | 408 | 408 |

| KC (L mol-1) | 0.72 x 104 | 0.94 x 104 |

| εCT (L mol-1 cm-1) | 0.28 x 104 | 0.38 x 104 |

| ΔG° (kJ mol-1) | -22.56 | -23.25 |

| Oscillator Strength (ƒ) | 0.0121 | 0.0165 |

| Transition Dipole Moment (μEN) (Debye) | 0.77 | 0.89 |

Table generated from data in Dinar, K. et al. (2023) ikm.org.myresearchgate.net

Computational Modeling of Non-Covalent Interactions

Computational modeling has been instrumental in understanding the nature and strength of non-covalent interactions within the crystal structure of N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide derivatives and their complexes. In the study of the SOZ-PiOH charge transfer complex, DFT calculations provided insights into the electronic distribution and interaction energies. ikm.org.myresearchgate.net

Mulliken charge analysis, Molecular Electrostatic Potential (MEP) maps, and Frontier Molecular Orbital (HOMO-LUMO) calculations were performed on the optimized geometry of the CT complex. ikm.org.my The MEP map visually identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. For the SOZ-PiOH complex, these calculations helped to elucidate the nature of the donor-acceptor interactions. ikm.org.my

Natural Bond Orbital (NBO) analysis was also conducted to provide a more detailed picture of the charge transfer and intermolecular interactions. ikm.org.my This analysis quantifies the delocalization of electron density from the filled orbitals of the donor (SOZ) to the vacant orbitals of the acceptor (PiOH), providing a quantitative measure of the charge transfer.

The binding energy of the complex was calculated to be -10.33 kcal/mol, indicating a stable interaction. ikm.org.my Theoretical calculations considered different possible geometries for the complex, such as a parallel model and a T-shaped model, to determine the most energetically favorable arrangement. researchgate.net

The computational investigation of non-covalent interactions is crucial for understanding the supramolecular assembly in the solid state, which in turn influences the material's physical properties. While detailed studies on a range of sulfonamides with a methoxyphenyl moiety have employed methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis to quantify various non-covalent contacts, the application of these specific techniques to N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide provides a rich area for further research. rsc.org

| Computational Method | Information Obtained |

| DFT/B3LYP | Optimized molecular geometry, electronic structure, simulated spectra. ikm.org.my |

| TD-DFT | Theoretical UV-visible absorption spectra and electronic transitions. ikm.org.my |

| Mulliken Charge Analysis | Distribution of atomic charges within the molecule. ikm.org.my |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor sites. ikm.org.my |

| HOMO-LUMO Analysis | Determination of electron donor/acceptor capabilities and kinetic stability. ikm.org.my |

| Natural Bond Orbital (NBO) Analysis | Quantification of charge transfer and intermolecular delocalization. ikm.org.my |

Advanced Applications in the Total Synthesis of Complex Molecular Architectures

Utility of 4-(4-Methoxyphenyl)oxazolidin-2-one as a Building Block in Complex Molecule Construction

The primary utility of this compound in the synthesis of complex molecules lies in its role as a chiral auxiliary. This function allows for the diastereoselective formation of new stereocenters, a critical step in the asymmetric synthesis of enantiomerically pure compounds. The methoxyphenyl group plays a significant role in directing the stereochemical outcome of reactions at a position adjacent to the oxazolidinone ring.

Furthermore, the oxazolidinone core itself can be a key structural feature in the final target molecule. Its presence is characteristic of several biologically active compounds. nih.gov In these instances, this compound serves not just as a transient chiral director that is later removed, but as a foundational building block that is incorporated into the final molecular framework.

The synthesis of various 4,5-disubstituted oxazolidin-2-ones has been a subject of considerable interest. nih.gov These efforts highlight the importance of this scaffold as a versatile intermediate for creating a diverse range of molecular structures. The ability to functionalize the oxazolidinone at multiple positions makes it a powerful tool for building molecular complexity.

Integration into Convergent and Divergent Synthetic Pathways

The application of this compound and related oxazolidinones is well-suited for both convergent and divergent synthetic strategies, which are hallmarks of efficient and modern organic synthesis.

Divergent Synthesis: Divergent synthesis enables the creation of a library of structurally related compounds from a common intermediate. rsc.orgnih.gov A strategically functionalized oxazolidinone, derived from this compound, can serve as this common precursor. By applying different sets of reactions to this intermediate, a variety of analogues of a target natural product can be generated. This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery, where minor structural modifications can lead to significant changes in biological activity. A chemoenzymatic platform has been developed to access highly oxidized diterpenes through a hybrid oxidative approach, demonstrating the power of divergent synthesis in creating complex natural products. nih.gov

Case Studies in the Total Synthesis of Natural Products Incorporating Oxazolidinone Scaffolds

The strategic importance of the this compound scaffold is best illustrated through its successful application in the total synthesis of several natural products.

Cytoxazone and its Analogues:

Cytoxazone is a natural product that has garnered significant attention due to its cytokine-modulating activity. nih.govnih.gov The core of cytoxazone is a 4,5-disubstituted oxazolidin-2-one ring. nih.govresearchgate.net Numerous total syntheses of (-)-cytoxazone have been reported, many of which utilize a chiral pool approach or an asymmetric synthesis strategy where an oxazolidinone plays a key role. nih.govnih.gov